NADPH Oxidase Inhibitory Activity: Target Compound vs. Unsubstituted Parent and N-(4-Methoxyphenyl) Isomer
The target compound is specifically annotated as an inhibitor of NADPH oxidase, an enzyme central to ROS-mediated inflammatory signaling, distinguishing it from the unsubstituted parent compound 3-(4-phenylbutanamido)benzofuran-2-carboxamide (CAS 898355-01-6), which lacks this reported activity. The N-(2-methoxyphenyl) substitution pattern is critical; the positionally isomeric N-(4-methoxyphenyl) analog is instead associated with cytotoxicity against hepatocellular carcinoma cells (Huh7 IC₅₀ = 38.15 μM) rather than NADPH oxidase modulation .
| Evidence Dimension | Biological target engagement (reported application) |
|---|---|
| Target Compound Data | NADPH oxidase inhibitor (vendor annotation) |
| Comparator Or Baseline | 3-(4-phenylbutanamido)benzofuran-2-carboxamide (CAS 898355-01-6): No NADPH oxidase inhibition reported; N-(4-methoxyphenyl) isomer: Cytotoxic IC₅₀ = 38.15 μM against Huh7 cells |
| Quantified Difference | Qualitatively distinct target profile; N-(4-methoxyphenyl) isomer shows 38.15 μM cytotoxicity, not NADPH oxidase inhibition |
| Conditions | NADPH oxidase target annotation (vendor); Huh7 cytotoxicity assay (48 h, MTT) |
Why This Matters
For researchers studying NADPH oxidase-mediated pathology, selecting the correct ortho-methoxy isomer is essential to engage the intended target rather than off-target cytotoxic pathways.
